molecular formula C10H14FNO2 B13051809 (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13051809
M. Wt: 199.22 g/mol
InChI Key: IUCDDKLSPJFWKB-WKEGUHRASA-N
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Description

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a unique combination of functional groups, including an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and a chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired chiral amine alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and enantiomeric purity. Advanced methods such as asymmetric synthesis or chiral resolution may be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, carbamates, or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, isocyanates, or other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, carbamates, or other substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluoro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)ethanol: Similar structure but with a shorter carbon chain.

    (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)butan-2-OL: Similar structure but with a longer carbon chain.

    (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)cyclopropanol: Similar structure but with a cyclopropane ring.

Uniqueness

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is unique due to its specific combination of functional groups and chiral centers, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

IUCDDKLSPJFWKB-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1)OC)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)OC)F)N)O

Origin of Product

United States

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